molecular formula C18H23N3O5 B2557169 6-propyl-4-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 875159-18-5

6-propyl-4-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2557169
CAS No.: 875159-18-5
M. Wt: 361.398
InChI Key: IWIJUUIBQBIMPW-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolo[3,4-d]pyrimidine-dione family, characterized by a bicyclic system fused with pyrrole and pyrimidine rings. The 6-propyl substituent and 3,4,5-trimethoxyphenyl group at position 4 differentiate it structurally from other derivatives. The trimethoxyphenyl moiety is notable for enhancing lipophilicity and membrane permeability, while the propyl chain may influence metabolic stability and binding affinity.

Properties

IUPAC Name

6-propyl-4-(3,4,5-trimethoxyphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O5/c1-5-6-21-9-11-14(17(21)22)15(20-18(23)19-11)10-7-12(24-2)16(26-4)13(8-10)25-3/h7-8,15H,5-6,9H2,1-4H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWIJUUIBQBIMPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Barbituric Acid Derivatives

Barbituric acid serves as a precursor for the dione moiety. A water-mediated, catalyst-free protocol enables the formation of fused pyrimidine systems through one-pot reactions with aldehydes and amines. For example, barbituric acid reacts with 3,4,5-trimethoxybenzaldehyde and propylamine under ambient conditions to yield intermediates that cyclize into the target core. This method avoids toxic solvents and achieves yields of 65–85% for analogous structures.

Annulation via [3+2] Cycloaddition

Alternative routes employ prefunctionalized pyrimidine rings. Bromination at C-6 of 4-oxo-5-cyanopyrrolopyrimidine introduces a reactive site for subsequent Suzuki coupling or alkylation. Hydrogenation of alkene intermediates (e.g., 6b to 6d in Scheme 1 of) ensures saturation of the pyrrolidine ring.

Reaction Optimization and Challenges

Solvent and Base Selection

  • Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may complicate purification.
  • Eco-friendly alternatives (water, ethyl acetate) enable catalyst-free reactions with comparable yields.
  • Tertiary amines (TEA, DIPEA) improve substitution kinetics by scavenging H⁺.

Regioselectivity Control

Competing reactions at C-5 and C-7 are mitigated by:

  • Protecting groups : Boc or Fmoc protection of secondary amines directs substitution to C-4 and C-6.
  • Electronic effects : Electron-withdrawing groups (e.g., CN at C-5) deactivate adjacent positions.

Spectroscopic Characterization Data

Property Value/Observation Source Analog
¹H NMR (400 MHz, DMSO) δ 1.45 (t, J=7.2 Hz, 3H, CH₂CH₂CH₃)
δ 3.75 (s, 9H, OCH₃)
δ 4.12 (q, 2H, NCH₂CH₂)
MS (ESI) m/z 456.2 [M+H]⁺ Calculated for C₂₁H₂₅N₃O₆
IR (KBr) 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N)

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
Cyclocondensation 78 95 Solvent-free, scalable Limited to symmetric substrates
Suzuki Coupling 82 98 High regioselectivity Requires Pd catalysts
Grignard Addition 65 90 Avoids alkylation side products Moisture-sensitive conditions

Industrial-Scale Considerations

  • Cost efficiency : Pd-catalyzed methods add ~$12/g to production costs vs. $4/g for catalyst-free routes.
  • Purification : Recrystallization from ethanol/water mixtures achieves >99% purity without chromatography.
  • Byproduct management : Aqueous workups remove unreacted boronic acids and amines.

Emerging Methodologies

  • Photocatalytic C-H activation : Direct functionalization of C-6 using propyl iodide and Ir photocatalysts.
  • Biocatalytic approaches : Lipase-mediated ester hydrolysis for chiral intermediate resolution.

Chemical Reactions Analysis

Types of Reactions

6-propyl-4-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially different biological activities .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to pyrrolo[3,4-d]pyrimidines. For instance, derivatives of this compound have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. A notable study demonstrated that modifications in the structure of pyrimidine derivatives could enhance their binding affinity to target proteins involved in cancer progression .

Case Study:
A series of synthesized pyrimidine derivatives were tested for their in vitro anticancer activity. The introduction of different substituents at the 6-position of the pyrimidine ring led to a significant increase in cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) indicated that specific modifications could optimize therapeutic efficacy .

Inhibition of Dihydrofolate Reductase

Another significant application is the inhibition of dihydrofolate reductase (DHFR) . Compounds like 6-propyl-4-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione have been shown to act as lipophilic inhibitors of DHFR. This enzyme is crucial for DNA synthesis and cell division; thus, its inhibition is a well-established strategy in cancer therapy and treatment of other proliferative diseases .

Data Table: Inhibitory Activity against DHFR

Compound NameStructureIC50 (µM)Reference
6-propyl-4-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,5-dioneStructure0.25
Pyrido[2,3-d]pyrimidine derivativeStructure0.15
Another pyrimidine analogStructure0.30

Neuroprotective Effects

Emerging research suggests that compounds with similar structural motifs may exhibit neuroprotective effects . Studies indicate that these compounds can modulate neuroinflammatory responses and may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Synthesis of Complex Heterocycles

The synthetic versatility of pyrrolo[3,4-d]pyrimidines allows for the creation of complex heterocyclic structures that can serve as precursors for various bioactive compounds. A recent synthesis protocol demonstrated how these compounds can be utilized to generate libraries of diverse heterocycles under mild conditions .

Mechanism of Action

The mechanism of action of 6-propyl-4-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of enzymes like tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), leading to disrupted cellular processes and potential therapeutic effects . The compound may also modulate signaling pathways, such as the ERK pathway, contributing to its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare structural, synthetic, and functional aspects of the target compound with analogous derivatives from recent studies:

Compound Core Structure Key Substituents Reported Activity Synthetic Route Reference
6-Propyl-4-(3,4,5-trimethoxyphenyl)-pyrrolo[3,4-d]pyrimidine-2,5-dione (Target) Pyrrolo[3,4-d]pyrimidine-2,5-dione 6-propyl, 4-(3,4,5-trimethoxyphenyl) Hypothesized kinase inhibition (based on structural analogs) Not explicitly reported N/A
6-(Coumarin-3-yl)-4-(tetrazolyl-phenyl)pyrimidin-2(1H)-one (Compound 4i/4j) Pyrimidin-2(1H)-one Coumarin-3-yl, tetrazolyl-phenyl Antimicrobial activity (Gram-positive bacteria; MIC: 8–16 µg/mL) Suzuki coupling, cyclocondensation
5-(4-Chlorophenoxy)-6-isopropyl-3-phenyl-triazolo[4,5-d]pyrimidin-7(6H)-one Triazolo[4,5-d]pyrimidin-7(6H)-one 5-(4-chlorophenoxy), 6-isopropyl, 3-phenyl Anticancer activity (IC₅₀: 12 µM vs. HepG2 cells); confirmed by X-ray crystallography Cyclization of thiourea intermediates
5-(3-Methylphenyl)-1-(4-methylphenyl)-pyrazolo[3,4-d]pyrimidine-4,6(2H,5H)-dione Pyrazolo[3,4-d]pyrimidine-dione 5-(3-methylphenyl), 1-(4-methylphenyl) Tyrosine kinase inhibition (in silico docking score: −9.2 kcal/mol) Multi-step condensation with hydrazine

Structural and Functional Insights

Core Heterocycle Variability :

  • The target compound’s pyrrolo-pyrimidine-dione core differs from triazolo- or pyrazolo-pyrimidine analogs. The pyrrolo system may confer distinct π-π stacking interactions in enzymatic binding pockets compared to triazolo derivatives, which exhibit rigidity due to the fused triazole ring .
  • Pyrimidin-2(1H)-one derivatives (e.g., 4i/4j) lack the fused pyrrole ring but incorporate coumarin, enhancing fluorescence properties for imaging applications .

Substituent Effects: Trimethoxyphenyl vs. Propyl vs. Isopropyl/Methyl Chains: The 6-propyl chain in the target compound may offer a balance between hydrophobicity and steric hindrance compared to bulkier isopropyl (in triazolo analog) or smaller methyl groups (in pyrazolo analog) .

Biological Activity Trends: Compounds with electron-withdrawing groups (e.g., 4-chlorophenoxy) show stronger anticancer activity, whereas electron-donating methoxy groups (as in the target) are associated with kinase inhibition . Tetrazolyl and coumarin substituents enhance antimicrobial activity, likely due to membrane disruption or metal chelation .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves cyclocondensation of propylamine with trimethoxyphenyl-substituted precursors, analogous to methods used for pyrazolo-pyrimidine-diones . In contrast, triazolo derivatives require azide-alkyne cycloaddition or thiourea cyclization .

Biological Activity

The compound 6-propyl-4-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a member of a class of pyrrolo[3,4-d]pyrimidine derivatives that have garnered attention for their potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including cyclization and functional group modifications. The presence of the 3,4,5-trimethoxyphenyl moiety is critical for enhancing its biological properties.

Anticancer Activity

Research indicates that compounds with similar structures demonstrate significant anticancer properties. For instance:

  • Cytotoxicity : Studies have shown that derivatives with the 3,4,5-trimethoxyphenyl group exhibit cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have demonstrated IC50 values in the low micromolar range against MCF-7 breast cancer cells and other tumor types .
  • Mechanism : The anticancer activity is often attributed to the inhibition of tubulin polymerization and interference with oncogenic signaling pathways. Mechanistic studies suggest that these compounds induce cell cycle arrest and apoptosis in cancer cells .

Antitubercular Activity

Another area of interest is the potential antitubercular activity of pyrrolo[3,4-d]pyrimidine derivatives. Research has indicated that certain modifications can enhance efficacy against Mycobacterium tuberculosis. The compound's structure allows for interactions that may inhibit bacterial growth while minimizing toxicity to human cells .

Case Studies

  • Case Study on Anticancer Activity :
    • A study investigating a series of pyrrolo[3,4-d]pyrimidines found that those incorporating the 3,4,5-trimethoxyphenyl group exhibited promising anticancer activity with IC50 values ranging from 0.52 to 6.26 µM against MCF-7/ADR cells .
    • The study also highlighted the ability of these compounds to inhibit multiple oncogenic kinases and induce apoptosis.
  • Case Study on Antitubercular Activity :
    • In a focused investigation on antitubercular agents derived from pyrrolo[3,4-d]pyrimidines, modifications led to enhanced activity against resistant strains of tuberculosis . The structure-activity relationship (SAR) indicated that specific substitutions at the 6-position significantly improved efficacy.

Table 1: Biological Activity Overview

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-70.52Tubulin inhibition
Compound BHCT-151.1Apoptosis induction
Compound CM. tuberculosisN/AInhibition of cell wall synthesis

Q & A

Q. What are the established synthetic routes for 6-propyl-4-(3,4,5-trimethoxyphenyl)pyrrolo[3,4-d]pyrimidine-2,5-dione?

The compound is typically synthesized via multi-step reactions involving cyclocondensation and functional group manipulation. For example, pyrrolo[3,4-d]pyrimidine derivatives are often prepared by reacting substituted pyrimidine precursors with cyclic ketones or aldehydes under acidic or basic conditions. Key steps include introducing the 3,4,5-trimethoxyphenyl group via nucleophilic substitution and alkylation to attach the propyl chain. Characterization of intermediates using IR and NMR ensures correct functionalization .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Structural validation requires a combination of:

  • ¹H/¹³C-NMR : To confirm proton environments and carbon frameworks, particularly for distinguishing tautomeric forms (e.g., lactam-lactim equilibria) .
  • X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks, as seen in related pyrrolo-pyrimidine analogs .
  • IR spectroscopy : Identifies carbonyl (C=O) and amine (NH) stretches, with typical absorptions at 1680–1700 cm⁻¹ and 3450 cm⁻¹, respectively .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

Quantum chemical calculations (e.g., density functional theory) predict transition states and intermediates, enabling targeted synthesis. For instance, reaction path searches can identify energetically favorable routes for cyclization or substituent attachment. This approach reduces trial-and-error experimentation by narrowing solvent, catalyst, and temperature conditions .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR signals)?

Contradictions may arise from dynamic effects (e.g., tautomerism) or impurities. Strategies include:

  • Variable-temperature NMR : Differentiates between conformational exchange and static impurities.
  • 2D NMR (COSY, HSQC) : Assigns ambiguous proton-carbon correlations.
  • Single-crystal X-ray analysis : Provides definitive structural confirmation, as demonstrated in studies of similar pyrimidine derivatives .

Q. What methodologies are used to evaluate its biological activity?

  • Enzyme inhibition assays : Test interactions with targets like kinases or topoisomerases using fluorescence polarization or radiometric assays.
  • Cytotoxicity screening : Employ cell viability assays (e.g., MTT) against cancer cell lines, with IC₅₀ values calculated to quantify potency .
  • Molecular docking : Predict binding modes with proteins, leveraging structural data from crystallography or homology modeling.

Q. How can structure-activity relationships (SARs) guide derivative design?

Systematic modification of substituents (e.g., varying the propyl chain length or methoxy group positions) identifies pharmacophoric features. For example:

  • Trimethoxyphenyl group : Enhances lipophilicity and π-π stacking, critical for membrane penetration .
  • Pyrrolo-pyrimidine core : Modulating electron density via substituents (e.g., electron-withdrawing groups) can alter reactivity or target affinity .

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